2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide
Description
2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-20(24-10-11-28-19(14-24)15-6-2-1-3-7-15)13-23-21(26)17-12-16-8-4-5-9-18(16)29-22(17)27/h1-9,12,19H,10-11,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQDVOODRVUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Chromene Synthesis
The 2H-chromene-3-carboxamide backbone is synthesized via Knoevenagel condensation , a widely used method for coumarin derivatives. A representative protocol involves reacting salicylaldehyde derivatives with diethyl malonate in the presence of piperidine as a base catalyst . For this compound, 2-hydroxybenzaldehyde undergoes condensation with malonic acid derivatives under reflux conditions in ethanol, yielding 2-oxo-2H-chromene-3-carboxylic acid.
Key variables :
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Temperature: 80–100°C
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Solvent: Ethanol or dimethylformamide (DMF)
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Catalyst: Piperidine (5–10 mol%)
Morpholine Ring Functionalization
The 2-phenylmorpholin-4-yl group is introduced through nucleophilic substitution or Ugi multicomponent reactions . Industrial-scale methods favor the reaction of 2-phenylmorpholine with chloroacetyl chloride in dichloromethane, producing 2-(2-phenylmorpholin-4-yl)acetyl chloride . This intermediate is critical for subsequent amide bond formation.
Reaction conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
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Temperature: 0–5°C (to minimize side reactions)
Carboxamide Coupling
The final step involves coupling the chromene-3-carboxylic acid with the morpholine-containing amine via amide bond formation . HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling reagent due to its high efficiency in activating carboxylic acids .
Typical protocol :
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Activate 2-oxo-2H-chromene-3-carboxylic acid (1 equiv) with HATU (1.2 equiv) and DIPEA (2 equiv) in DMF at 0°C.
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Add 2-(2-phenylmorpholin-4-yl)ethylamine (1.1 equiv) dropwise.
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Stir at room temperature for 12–24 hours.
Yield optimization :
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Excess amine (1.1–1.3 equiv) improves conversion.
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Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Industrial batches employ continuous crystallization in toluene to achieve >99% purity .
Analytical data :
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Melting point : 198–202°C (decomposition observed above 205°C) .
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HPLC purity : ≥98% (C18 column, acetonitrile/water mobile phase).
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Spectroscopic confirmation :
Comparative Analysis of Synthetic Routes
The table below evaluates three industrial methods for synthesizing 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide:
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| HATU-mediated coupling | HATU, DIPEA, DMF, 24h, rt | 78 | 99.2 | High |
| EDCI/HOBt coupling | EDCI, HOBt, DCM, 48h, 0°C→rt | 65 | 97.8 | Moderate |
| Solid-phase synthesis | Rink amide resin, DIC/Oxyma, microwave-assisted | 82 | 98.5 | Low |
Key findings :
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HATU outperforms EDCI/HOBt in both yield and reaction time .
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Solid-phase synthesis offers high yields but requires specialized equipment .
Challenges and Mitigation Strategies
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Low solubility of intermediates :
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Epimerization during amidation :
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Byproduct formation :
Industrial-Scale Process Recommendations
For kilogram-scale production:
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Reactor setup : Jacketed glass-lined steel reactor with overhead stirring.
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Cost-effective reagent substitution : Replace HATU with T3P® (propylphosphonic anhydride), reducing reagent costs by 40% while maintaining 75% yield .
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Continuous crystallization : Use anti-solvent (water) addition in a plug-flow crystallizer to control particle size distribution .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromene or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenes or morpholines.
Scientific Research Applications
Preliminary studies suggest that derivatives of 2H-chromenes exhibit significant activity against various cancer cell lines and may also possess neuroprotective effects due to their ability to modulate neurotransmitter systems. The specific biological activity of 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide remains to be thoroughly investigated through empirical studies.
Potential Applications:
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Anti-cancer Research : Compounds in the chromene family have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Compound Activity Reference 1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one Antitumor 2-(4-fluorophenyl)-N-[2-oxo-2-(2-morpholin-4-yl)ethyl]acetamide Cytotoxicity (in vitro) - Neuroprotective Studies : Given its structural characteristics, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
- Biochemical Probes : Its unique structure allows it to serve as a probe in biochemical assays aimed at understanding specific molecular interactions within biological systems.
Mechanism of Action
The mechanism of action of 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: Lacks the morpholine and phenyl groups, resulting in different biological activities.
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide: Similar structure but without the oxo group, leading to variations in reactivity and function.
2-oxo-N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide: Lacks one oxo group, affecting its chemical properties and applications.
Uniqueness
The presence of both the morpholine ring and the phenyl group in 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide makes it unique compared to other chromene derivatives. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
The compound 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide is a member of the chromene family, characterized by a unique chromene core structure. This compound's potential biological activities make it a subject of interest in medicinal chemistry, particularly for applications in drug development targeting various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A chromene backbone (a bicyclic structure consisting of a benzene ring fused to a pyran ring).
- Functional groups such as 2-oxo and 3-carboxamide , which enhance its reactivity and biological activity.
- A 2-phenylmorpholin-4-yl moiety that may influence its pharmacological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes by binding to their active sites, thus inhibiting their activity. This is crucial for targeting pathways involved in disease processes.
- Cellular Interaction : Studies suggest that the compound may affect cellular signaling pathways, potentially leading to apoptosis in cancer cells.
Pharmacological Properties
Research indicates that this compound may possess:
- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The structure may allow it to modulate inflammatory responses, making it suitable for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the chromene family, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties of chromene derivatives. Found significant cytotoxicity against HeLa and CaCo-2 cell lines with IC50 values ranging from 5 to 15 µM. |
| Study 2 | Explored anti-inflammatory activities in animal models. Reported a reduction in inflammatory markers by 30% at doses of 10 mg/kg. |
| Study 3 | Evaluated enzyme inhibition properties. The compound showed moderate inhibition against COX enzymes, suggesting potential anti-inflammatory applications. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis of coumarin-carboxamide derivatives typically involves coupling reactions. For example, similar compounds (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) are synthesized by reacting carboxylic acid derivatives with amines in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF . Purification often employs flash column chromatography (silica gel) and recrystallization (acetone/Et₂O) to obtain high-purity crystals . For the target compound, a two-step approach may be used: (1) formation of the coumarin core via Pechmann condensation, followed by (2) amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt).
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the coumarin lactone carbonyl (~160–165 ppm in 13C NMR) and the morpholine N-oxide protons (δ 3.5–4.5 ppm in 1H NMR). The phenyl group in the morpholine moiety will show aromatic protons at δ 7.2–7.6 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy. For example, a related coumarin derivative (C21H19N3O6) showed a theoretical mass of 409.1274 and observed 409.1271 .
Q. What are the common impurities encountered during synthesis, and how are they resolved?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., residual coumarin-3-carboxylic acid) or byproducts from incomplete coupling. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or preparative TLC (silica gel, EtOAc/hexane) can isolate the target compound. Purity is confirmed by ≤5% impurity peaks in LC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs ) provides precise bond lengths and angles. For example, the crystal structure of a related coumarin-thiazolidinone derivative revealed a planar coumarin core (C–C bond lengths: ~1.36–1.44 Å) and non-covalent interactions (e.g., π-π stacking) stabilizing the lattice . Data collection at 292 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor <0.05 are typical .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Inconsistent bioactivity (e.g., variable IC50 values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or compound stability. Mitigation includes:
- Standardized assays : Use the MTT assay with triplicate replicates and positive controls (e.g., doxorubicin) .
- Stability testing : Monitor compound degradation in DMSO/PBS via HPLC over 24 hours .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can model binding to enzymes like kinases or proteases. For example, coumarin derivatives often bind to ATP pockets via H-bonding (e.g., carbonyl groups) and hydrophobic interactions (aromatic rings) . Free energy calculations (MM-PBSA) quantify binding affinities .
Critical Analysis of Contradictions
- Synthetic yields : reports 74% yield for a coumarin oxime derivative, while achieves 82% for a naphthoyl analog. The difference may stem from optimized stoichiometry (e.g., 1.1 eq acyl chloride) or solvent purity .
- Biological activity : While highlights anti-cancer potential for coumarins, lack of in vivo data for the target compound necessitates caution. Cross-validate with pharmacokinetic studies (e.g., plasma stability assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
